3-(3,5-bis(trifluoromethyl)benzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide
Description
This compound is a benzofuran-2-carboxamide derivative featuring a 3,5-bis(trifluoromethyl)benzamido substituent at the 3-position of the benzofuran core and a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group at the carboxamide nitrogen. The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the benzodioxin moiety may contribute to π-π stacking interactions, influencing binding affinity in biological systems.
Properties
IUPAC Name |
3-[[3,5-bis(trifluoromethyl)benzoyl]amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16F6N2O5/c27-25(28,29)14-9-13(10-15(11-14)26(30,31)32)23(35)34-21-17-3-1-2-4-18(17)39-22(21)24(36)33-16-5-6-19-20(12-16)38-8-7-37-19/h1-6,9-12H,7-8H2,(H,33,36)(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTRAPGGIJMWJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16F6N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3,5-bis(trifluoromethyl)benzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its complex structure featuring a benzofuran moiety and trifluoromethyl groups that enhance its biological activity. Its molecular formula is , with a molar mass of approximately 421.34 g/mol. The presence of trifluoromethyl groups is known to influence the lipophilicity and bioavailability of compounds, making them more effective in biological systems.
Research indicates that compounds with similar structures often interact with specific biological targets such as receptors and enzymes involved in tumor growth and neurochemical signaling. The compound under investigation may exhibit:
- Antitumor Activity : It is hypothesized to inhibit cancer cell proliferation by inducing apoptosis or interfering with cell cycle progression.
- Neuropharmacological Effects : The structural components suggest potential interaction with serotonin receptors, which could be linked to antidepressant effects.
Antitumor Activity
Several studies have evaluated the antitumor properties of related compounds through in vitro assays on various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- Assays Used : MTS cytotoxicity assays and BrdU proliferation assays were employed to assess cell viability and proliferation.
The compound exhibited significant cytotoxic effects with IC50 values indicating effective inhibition of cell growth. For example, related compounds showed IC50 values ranging from 6.26 µM to 20.46 µM depending on the assay format (2D vs. 3D cultures) .
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| Compound A | A549 | 6.26 ± 0.33 | 2D |
| Compound B | HCC827 | 20.46 ± 8.63 | 3D |
| Compound C | NCI-H358 | 16.00 ± 9.38 | 3D |
Neuropharmacological Activity
In studies focusing on antidepressant-like effects, compounds similar to the target compound were tested for their affinity at serotonin receptors:
- Receptor Affinities : Compounds showed high binding affinities for the 5-HT1A and 5-HT2A receptors.
- Behavioral Tests : Forced swimming tests (FST) and tail suspension tests (TST) indicated significant reductions in immobility time, suggesting potential antidepressant effects .
Case Studies
- Case Study on Antitumor Efficacy : A study involving a series of benzofuran derivatives demonstrated that modifications to the benzene ring significantly enhanced antitumor activity against specific lung cancer cell lines .
- Neuropharmacological Assessment : Another investigation assessed a group of compounds featuring similar scaffolds for their effects on serotonin receptor modulation, revealing promising results in reducing depressive-like behaviors in animal models .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemical Research
Evidence from pesticide chemistry glossaries highlights compounds with analogous trifluoromethylbenzamide or benzofuran/dioxin motifs:
Key Observations :
- Fluorination : The trifluoromethyl groups in the target compound and flubenzimine enhance resistance to metabolic degradation, a critical factor in pesticidal longevity .
- Benzodioxin vs. Benzofuran : Unlike the target compound’s benzodioxin group, flutolanil employs an isopropoxy chain, which may reduce steric hindrance but limit π-system interactions .
NMR-Based Structural Comparisons
Evidence from NMR studies (Figure 6, Table 2 in ) demonstrates that compounds with minor substituent variations (e.g., regions A and B in compounds 1 and 7) exhibit nearly identical chemical shifts in most positions except localized regions. This implies:
- The benzofuran-2-carboxamide scaffold’s rigidity preserves the chemical environment of most protons.
- Substituents at positions 29–36 and 39–44 (analogous to trifluoromethyl/dioxin groups in the target compound) significantly alter chemical shifts, suggesting these regions drive functional divergence .
Lumping Strategy for Bioactivity Prediction
The lumping strategy () groups structurally similar compounds to predict bioactivity. For example:
- Target Compound : Likely grouped with benzamide/benzofuran derivatives (e.g., diflubenzuron, flubenzimine) due to shared fluorinated aryl motifs.
- Bioactivity Inference : Such compounds often target chitin synthesis (insect growth regulators) or fungal membrane integrity, though specific targets for the target compound require experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
